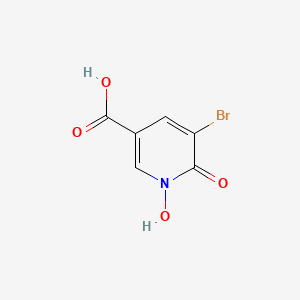

5-Bromo-1-hydroxy-6-oxopyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-Bromo-1-hydroxy-6-oxopyridine-3-carboxylic acid is a brominated pyridine derivative with potential relevance in various chemical and pharmaceutical applications. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related brominated heterocyclic compounds, which can be informative for understanding the chemistry of 5-Bromo-1-hydroxy-6-oxopyridine-3-carboxylic acid.

Synthesis Analysis

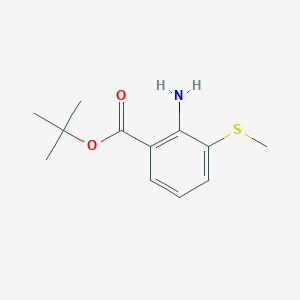

The synthesis of brominated pyridine derivatives often involves regioselective halogenation and functional group transformations. For instance, an efficient synthesis route for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved with an overall yield of 67% by starting with methyl 2,6-dichloropyridine-3-carboxylate and performing a series of reactions including methoxylation, oxidation, and nucleophilic substitution . This suggests that similar strategies could be applied to synthesize 5-Bromo-1-hydroxy-6-oxopyridine-3-carboxylic acid, with careful consideration of regioselectivity and protecting group strategies.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives is characterized by the presence of a pyridine ring substituted with bromine and other functional groups. The crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was determined by X-ray diffraction, revealing two symmetry-independent molecules with no significant differences in bond lengths and angles . This highlights the importance of structural characterization in confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Brominated pyridine derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a key step in their synthesis. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved nucleophilic substitution of a sulfoxide derivative with methylamine . Additionally, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds involved the reaction of carbonyl chloride with ring ammonia . These reactions are indicative of the reactivity patterns of brominated pyridine carboxylic acids.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are influenced by their functional groups. For instance, the presence of a bromine atom can increase the density and molecular weight of the compound, while hydroxy and carboxylic acid groups can contribute to the compound's solubility in water and other polar solvents. The insecticidal and fungicidal activities of some brominated pyridine derivatives have been evaluated, suggesting potential applications in agriculture . The diuretic activity of brominated quinolone derivatives has also been studied, indicating potential pharmacological uses .

Applications De Recherche Scientifique

Coordination Chemistry and Framework Construction

One significant application of derivatives similar to 5-bromo-1-hydroxy-6-oxopyridine-3-carboxylic acid is in the synthesis of lanthanide-organic frameworks. A study by Liu et al. (2009) describes the hydrothermal reaction of 6-hydroxypyridine-3-carboxylic acid with lanthanides and oxalic acid, leading to novel coordination polymeric networks. These networks exhibit three-dimensional architectures and are constructed from lanthanide ions bridged by oxalate anions and 1-hydro-6-oxopyridine-3-carboxylate bridges. Such materials are of interest for their potential applications in magnetic materials and as catalysts in various chemical reactions Liu et al., 2009.

Synthetic Methodologies

The synthesis of complex molecules often requires intermediates like 5-bromo-1-hydroxy-6-oxopyridine-3-carboxylic acid. Hirokawa et al. (2000) describe an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound that shares some structural similarities with the compound . Their methodology highlights the potential of halogenated pyridine carboxylic acids in the synthesis of biologically active molecules, particularly as intermediates in the development of drugs targeting dopamine and serotonin receptors Hirokawa et al., 2000.

Pharmaceutical Research

In pharmaceutical research, derivatives of pyridine carboxylic acids serve as key intermediates. Wang et al. (2010) synthesized a series of 6-substituted pyrrolo[2,3-d]pyrimidine antifolate inhibitors showcasing the versatility of such compounds in drug development. These inhibitors selectively target folate receptors and the proton-coupled folate transporter, demonstrating potent antitumor activity. This underscores the potential utility of compounds related to 5-bromo-1-hydroxy-6-oxopyridine-3-carboxylic acid in the synthesis of therapeutics Wang et al., 2010.

Propriétés

IUPAC Name |

5-bromo-1-hydroxy-6-oxopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO4/c7-4-1-3(6(10)11)2-8(12)5(4)9/h1-2,12H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZYOIPXBRIAOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)N(C=C1C(=O)O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-hydroxy-6-oxopyridine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2555783.png)

![5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2555795.png)

![N-(4-cyanophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide](/img/structure/B2555797.png)